molecular formula C13H15F3N2O B1473521 (4-Amino-2-trifluoromethylphenyl)-piperidin-1-yl-methanone CAS No. 1254054-86-8

(4-Amino-2-trifluoromethylphenyl)-piperidin-1-yl-methanone

Cat. No. B1473521
CAS RN: 1254054-86-8
M. Wt: 272.27 g/mol
InChI Key: KDABXPVXFBBCRL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves nucleophilic substitution reactions and catalytic reduction . For instance, a compound with a trifluoromethyl group and an amino group was synthesized from 1,4-cyclohexanedimethanol and 2-chloro-5-nitrobenzotrifluoride as starting materials .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the formation of new bonds and the breaking of existing ones . For example, the synthesis of a similar compound involved a nucleophilic substitution reaction followed by a catalytic reduction .

Scientific Research Applications

  • Thermal and Structural Studies : A study focused on the thermal, optical, and structural properties of a related compound, highlighting its stability and potential for various applications (Karthik et al., 2021).

  • Antimicrobial Activity : Another research indicated the antimicrobial properties of derivatives of this compound, suggesting their potential in developing new antimicrobial agents (Mallesha & Mohana, 2014).

  • Synthesis Techniques : Research on the synthesis of related compounds provides insights into the methodologies for preparing such chemicals, which is crucial for their application in various fields (Zheng Rui, 2010).

  • Structural Characterization in Drug Synthesis : A study on the crystal and molecular structure of a similar compound, identified during the synthesis of new anti-tuberculosis drug candidates, highlights its relevance in drug development (Eckhardt et al., 2020).

  • Material Science Applications : The synthesis and characterization of novel compounds, including the one , have implications in material science, particularly in the development of new materials with specific properties (Tan et al., 2017).

  • Antitubercular Activity : Some derivatives of this compound have been studied for their antitubercular activities, showing promise in treating tuberculosis (Bisht et al., 2010).

Safety and Hazards

The safety data sheet for a similar compound, “4-Amino-2-(trifluoromethyl)benzonitrile”, suggests that it may cause skin irritation, serious eye irritation, and respiratory irritation. It may also be harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

[4-amino-2-(trifluoromethyl)phenyl]-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2O/c14-13(15,16)11-8-9(17)4-5-10(11)12(19)18-6-2-1-3-7-18/h4-5,8H,1-3,6-7,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDABXPVXFBBCRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(C=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Amino-2-trifluoromethylphenyl)-piperidin-1-yl-methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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